molecular formula C16H19ClN4O4S B2797694 3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797975-03-1

3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2797694
CAS RN: 1797975-03-1
M. Wt: 398.86
InChI Key: GWMFWLVIMCEMSX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the atomic arrangement and bond lengths in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(Chloromethyl)-5,6,7,8-tetrahydropyrido [4’,3’:4,5]thieno [2,3- d ]pyrimidin-4 (3 Н )-ones reacted with acetylenedicarboxylate ester, methyl propiolate, or acetylacetylene, forming mixtures of 2- .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .

Scientific Research Applications

Antifungal Applications

A derivative of benzenesulfonamide demonstrated significant antifungal activity against Aspergillus niger and Aspergillus flavus, showcasing the potential of these compounds in combating fungal infections. The structure-activity relationship (SAR) trends further affirm the medicinal prospects of this chemical class in antifungal therapies (Gupta & Halve, 2015).

Photodynamic Therapy for Cancer Treatment

A particular compound, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, exhibited promising characteristics as a photosensitizer in photodynamic therapy. Its notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield position it as a potent Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

The combination of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, synthesized under microwave irradiation conditions, showed commendable anticancer activity against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This highlights the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to understand its safety profile and potential applications in the treatment of various diseases.

properties

IUPAC Name

3-chloro-4-methoxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-24-15-3-2-13(10-14(15)17)26(22,23)19-11-12-4-5-18-16(20-12)21-6-8-25-9-7-21/h2-5,10,19H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMFWLVIMCEMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

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